molecular formula C13H16FN5 B2776444 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine CAS No. 2034605-33-7

5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

Cat. No.: B2776444
CAS No.: 2034605-33-7
M. Wt: 261.304
InChI Key: OOHQVGQBVWKESU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at position 5 and a piperidine moiety linked to a 1-methylpyrazole group at position 2. SCH 66712 is a well-characterized mechanism-based inhibitor (MBI) of cytochrome P450 2D6 (CYP2D6), an enzyme critical in the metabolism of ~25–30% of clinically used drugs . This article compares the target compound with structurally and functionally similar molecules, emphasizing their inhibitory mechanisms, metabolic pathways, and enzymatic interactions.

Properties

IUPAC Name

5-fluoro-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c1-18-5-4-12(17-18)10-2-6-19(7-3-10)13-15-8-11(14)9-16-13/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQVGQBVWKESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Implications for Drug Design

  • Aromatic vs. Aliphatic Substituents : The phenyl group in SCH 66712 enhances potency by enabling direct heme iron interactions and stable adduct formation. In contrast, EMTPP’s ethyl group reduces binding affinity and metabolic efficiency .
  • Piperazine vs. Piperidine Moieties : While SCH 66712 uses a piperazine ring, the target compound’s piperidine group may alter steric and electronic interactions with CYP2D5.
  • Metabolic Stability : Compounds with lower partition ratios (e.g., SCH 66712) are preferable for irreversible inhibition, minimizing off-target metabolite-related toxicity.

Biological Activity

5-Fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorine atom and a piperidine ring linked to a methylpyrazole moiety. Its IUPAC name is 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine, and its molecular formula is C16H19FN4C_{16}H_{19}FN_4.

PropertyValue
Molecular Weight284.35 g/mol
IUPAC Name5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the fluorine atom and the piperidine ring enhances its affinity for specific receptors and enzymes, potentially modulating critical biochemical pathways involved in cell signaling and metabolism.

Antibacterial Activity

Research indicates that 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against various fungal strains, including Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition.

Case Study: Antifungal Efficacy

In a comparative study, the compound demonstrated antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans. This suggests potential therapeutic applications in treating fungal infections .

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Research Applications

The unique chemical structure of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine makes it a valuable candidate for further research in various fields:

Medicinal Chemistry:
Investigated as a potential therapeutic agent due to its unique interactions with biological targets.

Pharmacology:
Explored for its role in modulating enzymatic activities relevant to disease states.

Synthetic Chemistry:
Utilized as a building block in the synthesis of more complex molecules with desired biological activities.

Q & A

Basic: How can researchers optimize the synthesis of 5-fluoro-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature Control : Elevated temperatures (e.g., reflux in EtOH) enhance reaction rates but may degrade sensitive intermediates. For pyrazole-piperidine coupling, 60–80°C is typical .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency, while protic solvents (e.g., EtOH) stabilize intermediates .
  • Catalyst Use : Acidic or basic catalysts (e.g., POCl₃ for phosphorylation) accelerate ring closure in pyrimidine synthesis .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .
    Experimental Design : Use a Design of Experiments (DoE) approach to test parameter combinations and quantify yield/purity trade-offs .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C5 of pyrimidine, methyl on pyrazole) .
    • X-ray Crystallography : Resolves stereochemistry; piperidine chair conformations and pyrazole-pyrimidine dihedral angles are key metrics .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) detect impurities <0.1% .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 318.1422) .

Advanced: How can computational methods elucidate reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states, such as nucleophilic attack on pyrimidine .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on activation energy .
  • Validation : Compare computed intermediates (e.g., tetrahedral adducts) with experimental IR or Raman spectra .
    Case Study : A DFT study of POCl₃-mediated phosphorylation revealed rate-limiting P=O bond formation, guiding catalyst selection .

Advanced: What strategies support structure-activity relationship (SAR) studies for biological targets?

Methodological Answer:

  • Core Modifications :
    • Pyrimidine Fluorination : Fluorine at C5 enhances metabolic stability; replace with Cl/CF₃ to probe halogen effects .
    • Piperidine Substituents : N-methyl vs. N-aryl groups alter steric bulk, impacting receptor binding (e.g., kinase inhibition) .
  • Biological Assays :
    • Enzyme Inhibition : IC₅₀ profiling against kinases (e.g., EGFR) using fluorescence polarization .
    • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) quantify permeability in Caco-2 monolayers .
      Data Interpretation : Multivariate analysis correlates logP, PSA, and bioactivity .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models?

Methodological Answer:

  • Crystallographic Refinement : Re-analyze diffraction data (e.g., SHELXL) to detect disorder in piperidine rings .
  • Computational Adjustments : Include solvent molecules (e.g., DMSO) in DFT simulations to match unit cell parameters .
  • Validation Metrics : Compare experimental vs. calculated bond lengths (e.g., C-F = 1.34 Å ± 0.02) .

Advanced: What challenges arise during scale-up, and how are they addressed?

Methodological Answer:

  • Reactor Design :
    • Continuous Flow Systems : Minimize exothermic risks in heterocycle formation .
    • Mixing Efficiency : Computational fluid dynamics (CFD) optimizes agitation for viscous intermediates .
  • Process Control :
    • PAT Tools : In-line FTIR monitors reaction progress (e.g., pyrazole coupling) .
    • Thermal Stability : DSC/TGA identifies decomposition thresholds (>200°C for pyrimidine core) .

Advanced: How is compound stability assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in pH 1–9 buffers (37°C, 14 days); HPLC tracks degradation (e.g., defluorination) .
    • Photostability : Expose to UV (ICH Q1B) to detect radical-mediated piperidine ring oxidation .
  • Storage Recommendations : Lyophilization and amber vials at -20°C extend shelf life (>24 months) .

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